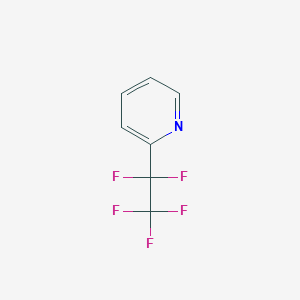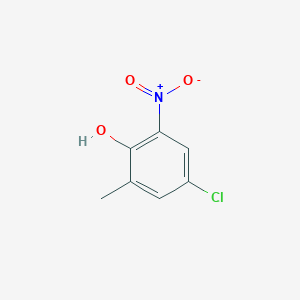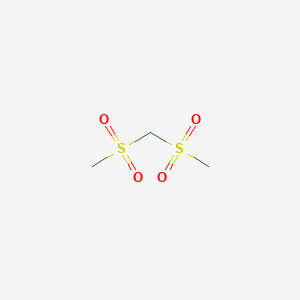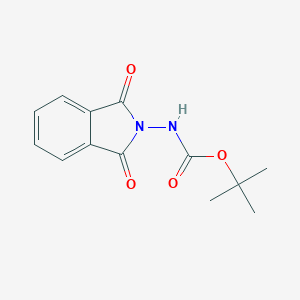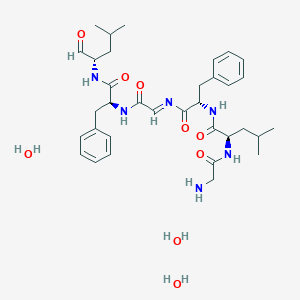
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in drug development. This peptide has a unique structure that makes it an attractive target for research in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is not fully understood. However, it is believed that the peptide acts by disrupting protein-protein interactions and modulating enzyme activity. The cyclic structure of the peptide allows it to bind to specific target proteins and inhibit their function.
Efectos Bioquímicos Y Fisiológicos
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) has been shown to have a wide range of biochemical and physiological effects. The peptide has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to modulate enzyme activity and inhibit protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is its unique cyclic structure, which allows it to bind to specific target proteins and inhibit their function. This makes it an attractive target for drug development. However, the synthesis of the peptide can be challenging, and the yield can be low. Additionally, the peptide can be unstable in certain conditions, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl). One area of research is the development of new synthesis methods that can improve the yield and stability of the peptide. Another area of research is the identification of new target proteins that the peptide can bind to and inhibit. Additionally, the peptide can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, the peptide can be studied for its potential applications in drug delivery and as a diagnostic tool.
Conclusion:
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is a cyclic peptide that has potential applications in drug development. The peptide has a unique structure that allows it to bind to specific target proteins and inhibit their function. While the synthesis of the peptide can be challenging, it has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties. Future research on the peptide will focus on the development of new synthesis methods, identification of new target proteins, and its potential applications in drug delivery and as a diagnostic tool.
Métodos De Síntesis
The synthesis of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled using a resin-bound amino acid as the starting material. The peptide is then cleaved from the resin and cyclized using a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The yield of the synthesis can be improved by using a protecting group for the side chains of the amino acids.
Aplicaciones Científicas De Investigación
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) has been extensively studied for its potential applications in drug development. The peptide has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its ability to inhibit protein-protein interactions and modulate enzyme activity.
Propiedades
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27+,28-,29-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMKVHHVIXJQR-NSGWDPASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)CN.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) | |
CAS RN |
128050-89-5 |
Source


|
| Record name | Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

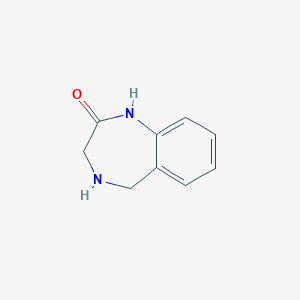
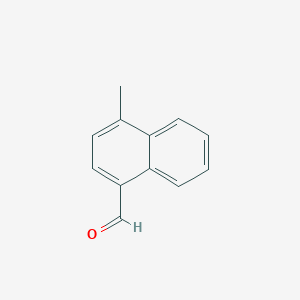
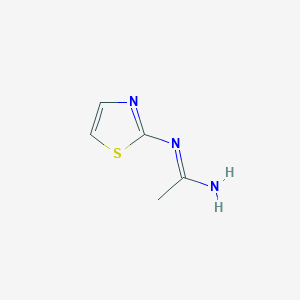
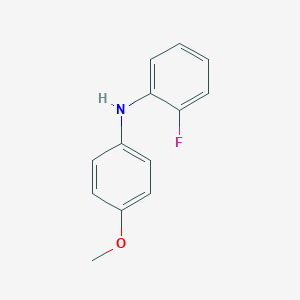
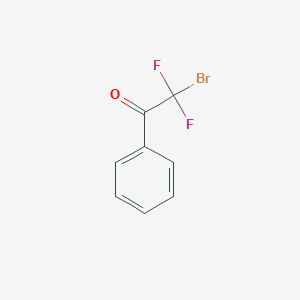
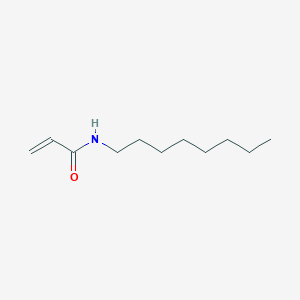
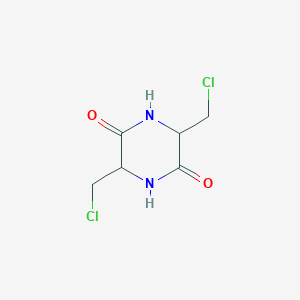
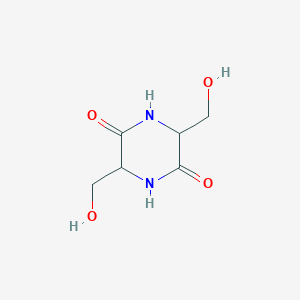
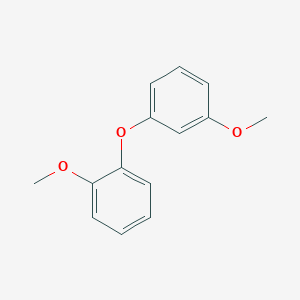
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
